1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
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Overview
Description
1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a pyridazinone core, which is known for its broad spectrum of biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Amination: The pyridazinone core is then aminated using pyridin-2-ylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Piperazine Introduction: The aminated pyridazinone is reacted with piperazine in a solvent like ethanol or methanol, often under reflux conditions.
Final Coupling: The resulting intermediate is coupled with propan-1-one using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, which may reduce the pyridazinone ring or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: N-oxides of the pyridazinone ring.
Reduction Products: Reduced forms of the pyridazinone or piperazine rings.
Substitution Products: Alkylated or acylated derivatives of the piperazine ring.
Scientific Research Applications
1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer, tuberculosis, and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit enzymes involved in disease pathways or bind to receptors to modulate their activity.
Comparison with Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit similar biological activities.
Piperazine Derivatives: Compounds with a piperazine ring, known for their use in pharmaceuticals.
Pyridine Derivatives: Compounds containing a pyridine ring, widely used in medicinal chemistry.
Uniqueness: 1-(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various domains
Properties
IUPAC Name |
1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-2-16(23)22-11-9-21(10-12-22)15-7-6-14(19-20-15)18-13-5-3-4-8-17-13/h3-8H,2,9-12H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIERUXIDXBLJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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